5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime
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Description
5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime, also known as 2-Hydroxyimino-1-isopropylidene-4-methylcyclohexane, is a chemical compound with the molecular formula C10H17NO . It has a molecular weight of 167.25 . This compound is a derivative of cyclohexanone, which is a six-membered cyclic ketone .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime can be represented by the InChI string:InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3
. This indicates that the molecule consists of a cyclohexanone ring with a methyl group and an isopropylidene group attached to it .
Scientific Research Applications
DNA Methylation and Epigenetics
DNA methylation, a key epigenetic process, involves the addition of a methyl group to cytosine, influencing chromatin structure, transcriptional repression, and suppression of transposable elements. DNA methylation patterns alter in malignancies, leading to genetic instability and tumor suppressor gene repression. DNA methyltransferase inhibitors have demonstrated potential in inhibiting hypermethylation and restoring suppressor gene expression, showing antitumor effects in laboratory models. These inhibitors, mainly nucleoside deoxycitidine analogs, have shown promising antileukemic activity. However, their clinical role may hinge on combination therapy, underlining the necessity for comprehensive phase III studies (Goffin & Eisenhauer, 2002).
Catalytic Oxidation and Chemical Industry Applications
Cyclohexene oxidation can yield multiple products with varying oxidation states and functional groups, crucial as intermediates in the chemical industry. Controllable and selective catalytic oxidation of cyclohexene, yielding targeted products, is of significant value for both academic and industrial applications. Recent advancements in selective oxidation of cyclohexene have been highlighted due to its industrial relevance, emphasizing the need for targeted, efficient oxidation processes (Cao et al., 2018).
Environmental Impact and Epigenetic Alterations
Environmental factors can induce aberrant DNA methylation changes, potentially leading to genetic dysfunction and various pathologies. DNA hydroxymethylation, particularly 5-hydroxymethylcytosine (5hmC), is increasingly recognized as a sensitive biosensor for environmental factors. It's implicated in epigenetically mediated genome flexibility, highlighting its role in responding to environmental changes and stressors. This emphasizes the need for a deeper understanding of DNA hydroxymethylation in relation to environmental exposures and potential therapeutic or preventive interventions (Efimova et al., 2020).
properties
IUPAC Name |
(NE)-N-(5-methyl-2-propan-2-ylidenecyclohexylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h8,12H,4-6H2,1-3H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBOSCKBLTVABQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C(=NO)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(=C(C)C)/C(=N/O)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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